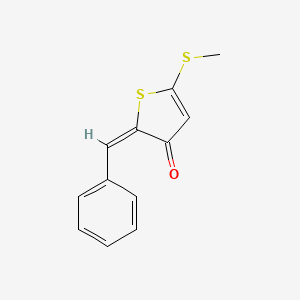

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one

Description

Properties

CAS No. |

113544-20-0 |

|---|---|

Molecular Formula |

C12H10OS2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

2-benzylidene-5-methylsulfanylthiophen-3-one |

InChI |

InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

DHFAGGXMBJSCHU-UHFFFAOYSA-N |

SMILES |

CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |

Canonical SMILES |

CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |

Synonyms |

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization Approach

-

Synthesize 5-(methylthio)thiophen-3(2H)-one via thiolation-methylation.

-

Perform Claisen-Schmidt condensation with benzaldehyde under microwave irradiation.

Advantages:

One-Pot Tandem Reaction

A streamlined one-pot method involves concurrent thiolation and condensation:

-

React 5-bromothiophen-3(2H)-one with NaSMe in DMF at 80°C for 2 hours.

-

Add benzaldehyde and BaO-KF, then irradiate with microwaves (480 W, 5 minutes).

Efficiency Metrics:

-

Reduces reaction time from 6–8 hours to <1 hour.

Catalytic Systems and Reaction Optimization

Role of BaO-KF in Condensation Reactions

The BaO-KF catalyst, a solid base, enhances both enolate formation and dehydration steps. Comparative studies show:

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| BaO-KF | 78 | 5 |

| K₂CO₃ | 65 | 15 |

| NaOH | 58 | 20 |

Solvent Effects in Methylthio Incorporation

Polar aprotic solvents like DMF accelerate thiolation by stabilizing ionic intermediates, while acetone optimizes methylation efficiency.

Structural Characterization and Analytical Data

Infrared Spectroscopy

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (s, 1H, C=CH–Ar) – Benzylidene proton.

-

δ 7.35–7.95 (m, 5H, Ar–H) – Aromatic protons.

-

δ 2.48 (s, 3H, S–CH₃) – Methylthio group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 190.5 (C=O).

-

δ 145.2 (C=CH–Ar).

-

δ 15.8 (S–CH₃).

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group using reducing agents like sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophenes.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 2-benzylidene-5-(methylthio)thiophen-3(2H)-one. For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. This antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Anti-inflammatory Effects

Another important application is in the realm of anti-inflammatory agents. Studies have reported that certain derivatives can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. This suggests potential therapeutic use in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

Organic Photovoltaics

The unique electronic properties of 2-benzylidene-5-(methylthio)thiophen-3(2H)-one make it suitable for applications in organic photovoltaics. Its ability to act as an electron donor in photovoltaic cells can enhance the efficiency of solar energy conversion. Research into the synthesis of polymeric materials incorporating this compound has shown improved charge transport characteristics .

Organic Synthesis Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex thiophene derivatives. Its reactivity allows for various chemical transformations, making it valuable in synthetic organic chemistry for developing new compounds with desired properties .

Case Study 1: Anticancer Activity

A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives based on 2-benzylidene-5-(methylthio)thiophen-3(2H)-one and tested their efficacy against human breast cancer cell lines. The results indicated that several compounds exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against various bacterial strains, including MRSA and E. coli. The findings demonstrated significant inhibition zones compared to control groups, highlighting the potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one depends on its specific application:

Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The benzylidene and methylthio groups may play a role in binding to these targets.

Chemical Reactions: The thiophene ring and functional groups may participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The presence of electron-donating or withdrawing groups significantly alters physical properties and spectral characteristics. A comparative analysis of key analogs is summarized below:

Key Observations:

- Substituent Impact on Melting Points: Iodo- and chloro-substituted analogs (e.g., 5e, 6d) exhibit higher melting points (103–138°C) compared to non-halogenated derivatives, likely due to increased molecular symmetry and halogen-based intermolecular interactions .

- IR Spectral Trends: Sulfur-containing groups (e.g., C=S in 6d) absorb near 1217–1269 cm⁻¹, while carbonyl (C=O) stretches in thiophenones appear at ~1283 cm⁻¹ . The methylthio group in the target compound may contribute to C-S stretching vibrations (~600–700 cm⁻¹), though experimental data is lacking.

- Electronic Properties: The 1,1-dioxide derivative (8h) shows a redshifted UV/Vis absorption (521 nm) due to enhanced electron-withdrawing effects from the sulfone groups, contrasting with the methylthio group’s electron-donating nature in the target compound .

Biological Activity

2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene ring with a benzylidene group and a methylthio substituent. These structural elements are believed to contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of the benzylidene and methylthio groups enhances its binding affinity, potentially leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against several bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for various microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Salmonella typhi | 64 |

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These results indicate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been investigated through various assays. Notably, it has shown cytotoxic effects against human lung cancer cell lines (A-549). The compound's activity is believed to be enhanced by the presence of electron-withdrawing groups on the benzylidene moiety, which improve its interaction with cancer cell targets.

Case Study: Cytotoxicity Assay

In a study comparing various derivatives, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one demonstrated an IC50 value of approximately , indicating significant cytotoxicity compared to standard chemotherapeutic agents like adriamycin .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure can significantly influence the biological activity of the compound. For example:

- Electron-withdrawing groups on the benzylidene ring enhance antimicrobial and anticancer activities.

- Electron-donating groups may improve antioxidant properties but could reduce antimicrobial efficacy.

Table 2 summarizes findings from SAR studies on related compounds.

| Compound | Activity Type | Observed Effect |

|---|---|---|

| Compound S1 (Cl-substituted) | Antimicrobial | Increased activity against S. aureus |

| Compound S4 (OCH3-substituted) | Antioxidant | Significant increase in antioxidant activity |

| Compound S8 (Br-substituted) | Anticancer | Enhanced cytotoxicity against A-549 |

These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions between 5-(methylthio)thiophen-3(2H)-one and substituted benzaldehydes. Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can modulate reactivity:

- Acidic conditions favor protonation of the aldehyde, enhancing electrophilicity for nucleophilic attack by the thiophenone.

- Basic conditions deprotonate the thiophenone, increasing its nucleophilicity.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate the product with >90% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity of the benzylidene group and methylthio substitution. For example, the carbonyl group (C=O) resonates at ~190 ppm in ¹³C NMR .

- IR spectroscopy identifies key functional groups (C=O stretch at ~1685 cm⁻¹, C-S stretch at ~680 cm⁻¹) .

- X-ray crystallography resolves stereochemistry, particularly the E/Z configuration of the benzylidene moiety .

Q. How does the methylthio substituent influence reactivity compared to oxygen or methyl analogs?

- Answer : The methylthio (-SMe) group enhances nucleophilicity at the sulfur atom, enabling unique reactivity in oxidation and coordination chemistry. For example:

- Oxidation : -SMe can be oxidized to sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/AcOH), altering electronic properties .

- Coordination : The sulfur atom acts as a soft Lewis base, forming stable complexes with transition metals like Cu(II) or Ni(II) .

In contrast, methyl (-Me) or oxygen analogs lack this sulfur-driven versatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. To address this:

-

Structure-Activity Relationship (SAR) studies : Compare activity across analogs with systematic substituent changes (see Table 1).

-

Standardized assays : Use consistent cell lines (e.g., E. coli for antimicrobial testing) and control compounds (e.g., ciprofloxacin) to minimize variability .

Table 1 : Biological Activity of Structural Analogs

Compound Name Substituents Key Biological Activity 2-(4-Methylbenzylidene)-5-(methylthio) 4-Me on benzylidene Antimicrobial 2-(3-Methoxybenzylidene)-5-(methylthio) 3-OMe on benzylidene Antioxidant 5-(Methylthio)thiophen-3(2H)-one No benzylidene group Anticancer

Q. What experimental designs are suitable for studying its coordination chemistry with transition metals?

- Answer :

- Schiff base formation : React with 8-hydroxyquinoline-5-carbaldehyde to generate a tridentate ligand for metal chelation (e.g., Mn(II), Cu(II)) .

- Spectroscopic titration : Monitor UV-Vis absorption shifts (e.g., d-d transitions in Cu(II) complexes) to determine binding stoichiometry.

- Magnetic susceptibility measurements : Assess geometry (e.g., octahedral vs. square planar) and spin state .

Q. How can computational methods enhance understanding of its electronic structure and nonlinear optical (NLO) properties?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability (β), indicating NLO potential .

- Solvatochromic studies : Correlate solvent polarity with UV-Vis absorption shifts to validate computational models .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Answer :

- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-oxidation) and improve yield reproducibility .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and enhances regiocontrol via uniform heating .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial activity may stem from:

Key Research Gaps

- Mechanistic studies : Elucidate the role of sulfur in redox cycling and ROS generation during anticancer activity .

- Material science applications : Explore its use in molecular rotors or organic semiconductors, leveraging its π-conjugated system and sulfur-mediated charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.